molecular formula C9H12N2O5S B1335010 2-Thiopseudouridine CAS No. 59464-18-5

2-Thiopseudouridine

Cat. No. B1335010
CAS RN: 59464-18-5
M. Wt: 260.27 g/mol
InChI Key: DDHOXEOVAJVODV-GBNDHIKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiopseudouridine is a compound used in the research of various cancers and viral infections . Derived from uridine, it possesses unique sulfur chemistry that enhances its anti-tumor and antiviral properties . This compound targets specific enzymes involved in nucleic acid research and development, inhibiting their function and preventing progression .


Synthesis Analysis

An improved stereodivergent and practical synthesis of both α- and β-pseudouridines has been achieved from a common intermediate . This practical approach features a highly diastereoselective Grignard reaction using inexpensive protected D-ribose under non-cryogenic conditions .


Molecular Structure Analysis

2-Thiopseudouridine contains total 30 bond(s); 18 non-H bond(s), 3 multiple bond(s), 2 rotatable bond(s), 3 double bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 urea (-thio) derivative(s), 1 imide(s) (-thio), 3 hydroxyl group(s), 1 primary alcohol(s), 2 secondary alcohol(s), 1 ether(s) (aliphatic) and 1 Oxolane(s) .


Chemical Reactions Analysis

Pseudouridylation, the conversion of uridine (U) to pseudouridine (Ѱ), is one of the most prevalent and evolutionary conserved RNA modifications, which is catalyzed by pseudouridine synthase (PUS) enzymes . Ѱs play a crucial epitranscriptomic role by regulating attributes of cellular RNAs across diverse organisms .


Physical And Chemical Properties Analysis

The molecular formula of 2-Thiopseudouridine is C9H12N2O5S and its molecular weight is 260.27 . The density of 2-Thiopseudouridine is predicted to be 1.70±0.1 g/cm3 .

Scientific Research Applications

Antitumor Action

A study by Gonzalez-Cadavid and Herrera Quijada (1974) explored the antitumor action of a thiopseudourea, which showed considerable inhibition in the growth of Walker carcinoma in rats. This compound significantly impaired protein and nucleic acid synthesis in vitro, suggesting its potential in antitumor applications.

Synthesis for Triplex-forming Oligonucleotides

Okamoto et al. (2009) reported methods for synthesizing 4-thiopseudoisocytidine and 4-thiopseudouridine, which are favorable for stabilizing triplex formation. This has implications in genetic research and potential therapeutic applications (Okamoto, Cao, Tanaka, Seio, & Sekine, 2009).

Antiviral Properties

Research by Doong et al. (1991) demonstrated the potent anti-HBV (Hepatitis B virus) properties of 2',3'-dideoxy-3'-thiacytidine and related analogues. They found that these compounds could effectively inhibit viral DNA replication, indicating their potential in antiviral therapy (Doong, Tsai, Schinazi, Liotta, & Cheng, 1991).

Modification of mRNA Vaccines

Nance and Meier (2021) discussed the role of N1-methylpseudouridine (m1Ψ) in enhancing the effectiveness of COVID-19 mRNA vaccines. This modification in synthetic mRNAs is crucial for vaccine efficacy and represents an important development in vaccine technology (Nance & Meier, 2021).

Inhibition of Gastric Acid Secretion

Henn et al. (1975) studied the effects of cimetidine, a non-thiourea-containing H2-receptor antagonist, on gastric acid secretion in patients with duodenal ulcer. This research highlights the therapeutic potential of such compounds in treating acid-peptic diseases (Henn, Isenberg, Maxwell, & Sturdevant, 1975).

Future Directions

2-Thiopseudouridine has been identified as a broad-spectrum antiviral nucleoside analogue that exhibited antiviral activity against SARS-CoV-2 and its variants of concern, including the Delta and Omicron variants, as well as a number of other positive-sense single-stranded RNA (ssRNA+) viruses, including DENV . This suggests that 2-Thiopseudouridine could be a potential broad-spectrum antiviral agent not only against SARS-CoV-2 and DENV but other ssRNA+ viruses .

properties

IUPAC Name

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5S/c12-2-4-5(13)6(14)7(16-4)3-1-10-9(17)11-8(3)15/h1,4-7,12-14H,2H2,(H2,10,11,15,17)/t4-,5-,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHOXEOVAJVODV-GBNDHIKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=S)N1)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=S)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10974864
Record name 1,4-Anhydro-1-(4-hydroxy-2-sulfanylpyrimidin-5-yl)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiopseudouridine

CAS RN

59464-18-5
Record name 2-Thiopseudouridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059464185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Anhydro-1-(4-hydroxy-2-sulfanylpyrimidin-5-yl)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Thiopseudouridine
Reactant of Route 2
2-Thiopseudouridine
Reactant of Route 3
2-Thiopseudouridine
Reactant of Route 4
2-Thiopseudouridine
Reactant of Route 5
2-Thiopseudouridine
Reactant of Route 6
2-Thiopseudouridine

Citations

For This Compound
39
Citations
CK Chu, I Wempen, KA Watanabe… - The Journal of Organic …, 1976 - ACS Publications
… The general applica-bility of this method to the syntheses of other C nucleosides was demonstrated by the synthesis of 2-thiopseudouridine (10) and pseudouridine (13). Condensation …
Number of citations: 81 pubs.acs.org
K Hirota, KA Watanabe, JJ Fox - The Journal of Organic Chemistry, 1978 - ACS Publications
… After removal of the sodium ion, pure 2-thiopseudouridine (ß) was obtained as a powder. The NMR and UV spectra of this sample were identical with those of 2-thiopseudouridine …
Number of citations: 81 pubs.acs.org
CK Chu, U Reichman, KA Watanabe… - The Journal of Organic …, 1977 - ACS Publications
As a part of our program in search of anticancer agents, we have recently developed2 a novel method for general syn-thesis of pseudouridine (1) and its analogues, eg, pseudo-…
Number of citations: 33 pubs.acs.org
T Sato, Y Hayakawa, R Noyori - Bulletin of the Chemical Society of …, 1984 - journal.csj.jp
… to unnatural pyrimidine C-nucleosides, 2-thiopseudouridine and pseudoisocytidine, respectively. … In addition, 6-azapseudouridine and 6-aza-2-thiopseudouridine are obtainable via …
Number of citations: 41 www.journal.csj.jp
R Noyori, Y Hayakawa - Tetrahedron, 1985 - Elsevier
… I was treated with thiourea under the basic conditions and then with an acid, 2-thiopseudouridine (23) was produced in WA yield. In a similar fashion, the baseassisted condensation of o…
Number of citations: 48 www.sciencedirect.com
T Sato, R Noyori - Bulletin of the Chemical Society of Japan, 1983 - journal.csj.jp
… The vcrsatility of thc intermediate 16 was demonstrated by the preparation of homo-2-thiopseudouridine (5-[(fD-ribofuranosyl)methyl]-2-thiouracil) (19) and homopseudoisocytidine (5-[(6…
Number of citations: 22 www.journal.csj.jp
T Sato, M Watanabe, R Noyori - Chemistry Letters, 1978 - journal.csj.jp
… the 2-thiopseudouridine derivative … methyl-2-thiopseudouridine …
Number of citations: 8 www.journal.csj.jp
G Shaw - Annual Reports Section" B"(Organic Chemistry), 1979 - pubs.rsc.org
… A general stereocontrolled synthesis of Cnucleosides, including pseudouridine, 2-thiopseudouridine, and pseudocytidine, from the non-carbohydrate intermediate (10) has been …
Number of citations: 1 pubs.rsc.org
M Šála, H Hřebabecký, M Masojidkova… - Collection of …, 2004 - cccc.uochb.cas.cz
… In conclusion, new racemic 2-hydroxy-4- and 2-hydroxy-5-(hydroxymethyl)cyclohexane analogues of pseudouridine, 2-thiopseudouridine, pseudoisocytidine, and pseudocytidine were …
Number of citations: 7 cccc.uochb.cas.cz
R Noyori, T Sato, Y Hayakawa - Journal of the American Chemical …, 1978 - ACS Publications
(7) Cubltermes umbratus Williams was collected from 1—3-ft-high columnar mounds In the Shlmba Hills Forest (Kwale, Kenya). The termite soldiers were Individually removed from the …
Number of citations: 114 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.